molecular formula C24H17ClN2O4S B11533436 4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11533436
M. Wt: 464.9 g/mol
InChI Key: AXBWJVRNEYJPAA-VULFUBBASA-N
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Description

4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, a methoxyphenyl group, and a formamido-imino linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxyphenyl isocyanate and 3-chloro-1-benzothiophene-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The formamido-imino linkage and benzothiophene core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxyphenyl isocyanate

Uniqueness

4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE stands out due to its unique combination of a benzothiophene core and a formamido-imino linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H17ClN2O4S/c1-30-19-8-4-2-6-17(19)23(28)27-26-14-15-10-12-16(13-11-15)31-24(29)22-21(25)18-7-3-5-9-20(18)32-22/h2-14H,1H3,(H,27,28)/b26-14+

InChI Key

AXBWJVRNEYJPAA-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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